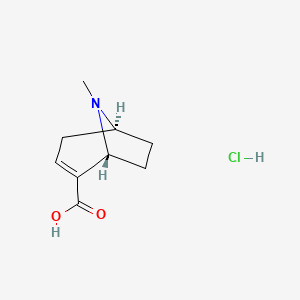
Anhydroecgonine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anhydroecgonine hydrochloride is a chemical compound derived from ecgonine, a naturally occurring tropane alkaloid found in the leaves of the coca plant. It is structurally similar to cocaine and is often used in scientific research and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Anhydroecgonine hydrochloride can be synthesized through the chemical modification of ecgonine. The process typically involves the removal of a hydroxyl group from ecgonine, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactions under controlled conditions. The process requires precise temperature and pressure control to ensure the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Anhydroecgonine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various alkyl halides.
Major Products Formed: The major products formed from these reactions include various derivatives of anhydroecgonine, such as esters and ethers, which have applications in pharmaceuticals and other industries.
Aplicaciones Científicas De Investigación
Anhydroecgonine hydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a precursor in the synthesis of other tropane alkaloids and related compounds.
Biology: It is used in studies related to neurotransmitter systems and their modulation.
Industry: It is used in the production of certain pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism by which anhydroecgonine hydrochloride exerts its effects involves its interaction with neurotransmitter systems in the brain. It acts as a stimulant by inhibiting the reuptake of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft.
Molecular Targets and Pathways Involved:
Dopamine Transporter (DAT): Inhibition of DAT leads to increased dopamine levels.
Norepinephrine Transporter (NET): Inhibition of NET results in elevated norepinephrine levels.
Serotonin Transporter (SERT): Inhibition of SERT increases serotonin levels.
Comparación Con Compuestos Similares
Cocaine: A well-known stimulant with potent effects on the central nervous system.
Ecgonine: A precursor to cocaine and anhydroecgonine.
Benzoylecgonine: A major metabolite of cocaine, often used in drug testing.
Anhydroecgonine hydrochloride's unique chemical structure and properties make it valuable in various scientific and industrial applications, setting it apart from its similar compounds.
Propiedades
IUPAC Name |
(1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-10-6-2-4-7(9(11)12)8(10)5-3-6;/h4,6,8H,2-3,5H2,1H3,(H,11,12);1H/t6-,8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTJQTJRCKGLGT-CIRBGYJCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(=CC2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1C(=CC2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














